![molecular formula C18H27ClN2O2 B1403770 tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride CAS No. 1279861-05-0](/img/structure/B1403770.png)
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride
Übersicht
Beschreibung
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate hydrochloride is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The tert-butyl group and the hydrochloride salt form enhance its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the spiro structure through a cyclization reaction. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. For instance, the use of tert-butyl chloroformate in the presence of a base like triethylamine can lead to the formation of the tert-butyl ester group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride is a complex organic compound that has applications in scientific research because of its unique spiro structure. The spiro structure is a bicyclic system where two rings connect through a single atom. The tert-butyl group and hydrochloride salt enhance the compound's stability and solubility, making it a valuable intermediate in pharmaceutical research and organic synthesis.
Scientific Research Applications
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride is used in a variety of scientific applications.
Use as an Intermediate
- Organic Synthesis It can be used as an intermediate in organic synthesis.
- Pharmaceutical Research It can be used as an intermediate in pharmaceutical research.
Chemical Reactions
Tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride can undergo oxidation, reduction, and substitution reactions.
- Oxidation Oxidation can introduce functional groups, such as hydroxyl or carbonyl groups.
- Reduction Reduction reactions modify the spiro structure or reduce specific functional groups.
- Substitution Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Wirkmechanismus
The mechanism of action of tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate: This compound shares a similar spiro structure but differs in the position of the tert-butyl group and the carboxylate functionality.
tert-Butyl spiro[1,3-dihydroisoquinoline-4,4-piperidine]-2-carboxylate: Another related compound with a similar core structure but variations in the substituents and functional groups.
Uniqueness
The uniqueness of tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate hydrochloride lies in its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. These properties make it particularly valuable in applications requiring high solubility and stability, such as pharmaceutical formulations and complex organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)13-19-12-14-6-4-5-7-15(14)18;/h4-7,19H,8-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METJFARVWZURFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.